molecular formula C8H15N3S B12970273 2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole

2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole

Cat. No.: B12970273
M. Wt: 185.29 g/mol
InChI Key: DUCYYBKYWWINAJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a hydrazinylmethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole typically involves the reaction of a thiazole derivative with tert-butyl and hydrazinylmethyl groups. One common method is the condensation of a thiazole aldehyde with tert-butyl hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole hydrides. Substitution reactions can lead to a variety of substituted thiazole derivatives.

Scientific Research Applications

2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4-(hydrazinylmethyl)thiazole: Similar structure but with a different substitution pattern on the thiazole ring.

    2-(tert-Butyl)-5-(methylthio)thiazole: Contains a methylthio group instead of a hydrazinylmethyl group.

    2-(tert-Butyl)-5-(aminomethyl)thiazole: Features an aminomethyl group in place of the hydrazinylmethyl group.

Uniqueness

2-(tert-Butyl)-5-(hydrazinylmethyl)thiazole is unique due to the presence of both tert-butyl and hydrazinylmethyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

(2-tert-butyl-1,3-thiazol-5-yl)methylhydrazine

InChI

InChI=1S/C8H15N3S/c1-8(2,3)7-10-4-6(12-7)5-11-9/h4,11H,5,9H2,1-3H3

InChI Key

DUCYYBKYWWINAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CNN

Origin of Product

United States

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